Home > Products > Screening Compounds P19280 > 2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide -

2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Catalog Number: EVT-4906869
CAS Number:
Molecular Formula: C17H14N2O3S2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide belongs to a class of heterocyclic compounds containing thiazolidine and thiophene rings. These types of molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities. While this specific molecule's research applications are not directly addressed in the provided papers, its structural similarity to other investigated compounds suggests potential applications in areas such as anticonvulsant research [], PPARγ agonist development [], and herbicide discovery [].

Synthesis Analysis

Although the synthesis of 2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not explicitly described in the provided papers, similar compounds are synthesized using reactions like the Knoevenagel condensation [], alkylation reactions [], and one-pot three-component reactions []. These methodologies suggest a potential synthesis route for the compound could involve reacting a 2,4-thiazolidinedione derivative with 2-thiophenecarboxaldehyde followed by an amide coupling with 4-methylaniline.

Applications
  • Anticonvulsant Activity: The presence of the thiazolidine and thiophene moieties in similar compounds has been linked to anticonvulsant activity []. This suggests that this compound could potentially be investigated for similar properties.
  • PPARγ Agonist: Alpha-lipoic acid-based thiazolidinediones have shown promise as PPARγ agonists for treating inflammatory skin diseases []. This compound, while not identical, shares structural features that could make it a candidate for further investigation in this area.
  • Herbicidal Activity: The presence of a thienylmethylenethiazolidinedione core, found in several herbicide structures [], indicates a possible application in herbicide development.

N-(2-[4-[2,4-Dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003)

    Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid, exhibiting potent activation of peroxisome proliferator-activated receptor gamma (PPARgamma) with an EC50 range of 15-101 nM. [] This compound also demonstrates moderate PPARalpha activation (EC50 5 microM). [] Furthermore, BP-1003 inhibits human keratinocyte proliferation and suppresses interleukin-2 production in human peripheral lymphocytes. []

BP-1017

    Compound Description: BP-1017 is a water-soluble dithioglycinate derivative of BP-1003. [] Similar to its parent compound, BP-1017 exhibits anti-inflammatory effects, particularly in a mouse model of allergic contact dermatitis (ACD) when administered both orally and topically. []

Rosiglitazone

    Compound Description: Rosiglitazone is an antidiabetic drug belonging to the thiazolidinedione class. [] It acts as a PPARgamma activator. []

    Relevance: Rosiglitazone serves as a reference compound for comparing the biological activity of the lipoic acid-based thiazolidinediones (BP-1003 and BP-1017) in the context of PPARgamma activation and anti-inflammatory properties. [] Both Rosiglitazone and 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide share the 2,4-dioxo-1,3-thiazolidine core.

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Analogues

    Compound Description: This series encompasses fifteen compounds featuring variations in the functional group at the 5-benzylidene ring of the rhodanine scaffold. [] These analogues incorporate a substituted N-phenyl acetamide group attached to the 2-thioxo-4-thiazolidinone moiety. []

    Relevance: These compounds share the thiazolidinone ring system and the acetamide side chain with 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. The primary difference lies in the presence of a thioxo group at the 2-position and a benzylidene substituent at the 5-position of the thiazolidinone ring in the analogues described in the paper. []

N-(4-Aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides (3a-k)

    Compound Description: This series of compounds was synthesized and evaluated for α-glucosidase inhibitory activity. [] Compounds 3g (N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide) and 3j (N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide) exhibited significant inhibition, while the remaining compounds demonstrated moderate to good activity, ranging from 37-63% enzyme inhibition. []

N-(1,3-Benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides (3l-n)

    Compound Description: This series represents a subset of compounds within a broader study focusing on the synthesis and evaluation of α-glucosidase inhibitors. [] These particular compounds incorporate a 1,3-benzothiazol-2-yl group linked to the acetamide nitrogen. []

    Relevance: Similar to the previous series, these compounds share the 2,4-dioxo-1,3-thiazolidin-5-yl)acetamide core with 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. The distinction lies in the presence of a 1,3-benzothiazol-2-yl substituent on the acetamide nitrogen. []

Thiazole-Bearing 2-Imino-4-thiazolidinone and 2,4-Dioxothiazolidine-5-carboxylic Acid Hybrids

    Compound Description: This collection of compounds was designed and synthesized as potential anticonvulsant agents. [] The design rationale involved combining two thiazole cores, drawing inspiration from the structure of ralitolin, and adhering to established structural requirements for anticonvulsant activity. [] The synthesis involved utilizing the Knoevenagel reaction, alkylation, and a one-pot three-component reaction. [] Evaluation of anticonvulsant properties was conducted using the pentylenetetrazole-induced seizures and maximal electroshock seizure tests. []

    Relevance: Compounds Ib (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one), IId (2-[2,4-dioxo-5-(thiazol-2- ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide), and IIj ((2,4-dioxo-5- (thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester) exhibited notable anticonvulsant activity in both models. [] These compounds share structural similarities with 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, particularly the presence of the thiazolidine-2,4-dione ring system. [] The variations arise from the incorporation of a thiazole ring directly linked to the thiazolidine core and differences in substituents on the thiazole and acetamide moieties. []

Properties

Product Name

2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H14N2O3S2/c1-11-4-6-12(7-5-11)18-15(20)10-19-16(21)14(24-17(19)22)9-13-3-2-8-23-13/h2-9H,10H2,1H3,(H,18,20)/b14-9-

InChI Key

RNHWOFGGFRHTEX-ZROIWOOFSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.